molecular formula C18H22NO4+ B1202873 O-Methylptelefolonium CAS No. 52768-97-5

O-Methylptelefolonium

Cat. No. B1202873
CAS RN: 52768-97-5
M. Wt: 316.4 g/mol
InChI Key: GZDGTOJAUNXBGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Methylptelefolonium is an organic heterotricyclic compound, an organonitrogen heterocyclic compound and an oxacycle.

Scientific Research Applications

Synthesis and Chemical Properties

O-Methylptelefolonium iodide, a compound related to O-Methylptelefolonium, has been synthesized from hydroxyisopropyldihydrofuroquinoline. This synthesis involved successive dehydration and methylation processes, highlighting the chemical complexity and potential for diverse applications in synthetic organic chemistry (Gaston, Grundon, & James, 1980).

Biochemical Characterization

In the realm of biochemistry, the study of O-Methyltransferases (OMTs) which catalyze methylation of secondary metabolites including compounds like O-Methylptelefolonium, is significant. For instance, an OMT gene from perilla leaves was studied for its ability to catalyze methylation of flavonoids, demonstrating the potential of O-Methylptelefolonium in understanding and utilizing plant secondary metabolite pathways (Park et al., 2020).

Environmental and Agricultural Applications

Research on methyl esters derived from waste oils, similar in structure to O-Methylptelefolonium, has shown potential applications in renewable energy sources. Such studies provide insights into the environmental significance of methyl esters and their derivatives, including O-Methylptelefolonium (Utlu & Koçak, 2008).

Molecular Biology and Genetics

In molecular biology, the study of DNA methylation and its role in gene regulation is pivotal. Compounds like O-Methylptelefolonium could be relevant in understanding methylation processes in cells. For instance, research on DNA methylation in ovarian cancer identifies potential biomarkers for disease detection, which could be influenced by methylation-related compounds (Campan et al., 2011).

Implications for Clinical Research and Disease Detection

Further understanding of methylation processes in which O-Methylptelefolonium might play a role can contribute to clinical research. For example, the identification of methylated DNA sequences as cancer biomarkers highlights the importance of studying methylation in a clinical setting (Kagan, Srivastava, Barker, Belinsky, & Cairns, 2007).

properties

CAS RN

52768-97-5

Product Name

O-Methylptelefolonium

Molecular Formula

C18H22NO4+

Molecular Weight

316.4 g/mol

IUPAC Name

4,6,8-trimethoxy-9-methyl-2-prop-1-en-2-yl-2,3-dihydrofuro[2,3-b]quinolin-9-ium

InChI

InChI=1S/C18H22NO4/c1-10(2)14-9-13-17(22-6)12-7-11(20-4)8-15(21-5)16(12)19(3)18(13)23-14/h7-8,14H,1,9H2,2-6H3/q+1

InChI Key

GZDGTOJAUNXBGU-UHFFFAOYSA-N

SMILES

CC(=C)C1CC2=C(C3=C(C(=CC(=C3)OC)OC)[N+](=C2O1)C)OC

Canonical SMILES

CC(=C)C1CC2=C(C3=C(C(=CC(=C3)OC)OC)[N+](=C2O1)C)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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